Patent

US08691821B2

Procedure details

A flask was charged with 1-(bromomethyl)-3-fluorobenzene (7.5 mL, 61.1 mmol) and treated with triethylphosphite (21.39 mL, 122 mmol) dropwise with stirring. Upon completion of the addition, the reaction was fitted with a reflux condensor (no cooling) and a slow stream of nitrogen was passed over the reaction mixture. The reaction was slowly warmed to 150° C. and held there for 2 h. The reaction was cooled to room temperature and concentrated under high vacuum to remove most of the excess triethylphosphite. The resulting residue was purified by column chromatography (50%-->100% EtOAc/Hex) to give 15.13 g (quant.) as a colorless oil. 1H-NMR (CDCl3, 500 MHz) δ 7.29 (m, 1H), 7.10 (m, 1H), 7.05 (m, 1H), 6.97 (m, 1H), 4.06 (m, 4H), 3.16 (d, J=21.7, 2H), 1.28 (t, J=7.0, 6H). 13C-NMR (CDCl3, 126 MHz) δ 162.85 (dd, J=246, 3.8), 134.2 (t, J=8.6), 130.0 (dd, J=7.7, 2.9), 125.6 (dd, J=6.7, 2.9), 116.9 (dd, J=22, 6.7, 114.0 (dd, J=21, 2.9), 62.3 (d, J=6.7), 33.7 (dd, J=138, 1.9, 16.5 (d, J=5.8).

Identifiers

|

REACTION_CXSMILES

|

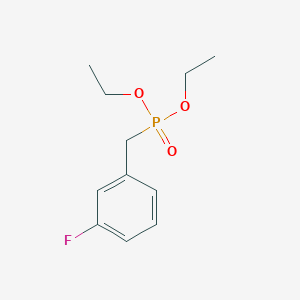

Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[CH:4]=1.[CH2:10]([O:12][P:13]([O:17]CC)[O:14][CH2:15][CH3:16])[CH3:11]>>[F:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH2:2][P:13](=[O:17])([O:14][CH2:15][CH3:16])[O:12][CH2:10][CH3:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC1=CC(=CC=C1)F

|

Step Two

|

Name

|

|

|

Quantity

|

21.39 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OP(OCC)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was fitted with a reflux condensor (no cooling) and a slow stream of nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to room temperature

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under high vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the excess triethylphosphite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting residue was purified by column chromatography (50%-->100% EtOAc/Hex)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 15.13 g (quant.) as a colorless oil

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC=1C=C(CP(OCC)(OCC)=O)C=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |